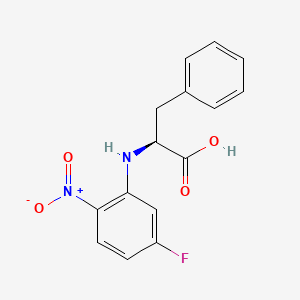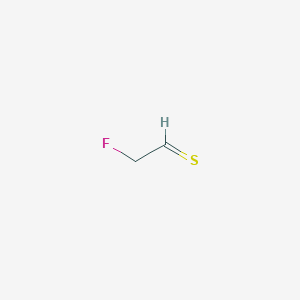
Fluoroethanethial
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluoroethanethial is an organofluorine compound characterized by the presence of a fluorine atom attached to an ethanethial group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Fluoroethanethial can be synthesized through several methods. One common approach involves the reaction of ethanethial with a fluorinating agent under controlled conditions. For instance, the reaction of ethanethial with sulfur tetrafluoride (SF4) can yield this compound. The reaction typically requires an inert atmosphere and low temperatures to prevent decomposition of the reactants and products.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process might include the use of catalysts to enhance the reaction rate and selectivity. Additionally, purification steps such as distillation or crystallization are employed to obtain high-purity this compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Fluoroethanethial undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form fluoroethanoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield fluoroethanol, typically using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: this compound can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as hydroxide (OH-) or amine (NH2-) groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Hydroxide (OH-), amine (NH2-)
Major Products
Oxidation: Fluoroethanoic acid
Reduction: Fluoroethanol
Substitution: Various substituted ethanethial derivatives
Applications De Recherche Scientifique
Fluoroethanethial has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: Investigated for its potential as a bioactive molecule. Fluorinated compounds often exhibit enhanced biological activity and stability.
Medicine: Explored for its potential use in pharmaceuticals. Fluorine atoms can significantly alter the pharmacokinetic properties of drugs, making this compound a candidate for drug development.
Industry: Utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mécanisme D'action
The mechanism of action of fluoroethanethial involves its interaction with various molecular targets. The presence of the fluorine atom can enhance the compound’s ability to form strong hydrogen bonds and interact with biological molecules. This can lead to alterations in enzyme activity, receptor binding, and other biochemical processes. The exact pathways and targets depend on the specific application and context in which this compound is used.
Comparaison Avec Des Composés Similaires
Fluoroethanethial can be compared with other similar compounds, such as:
Fluoroethanol: Both compounds contain a fluorine atom, but fluoroethanol has a hydroxyl group instead of a thial group. Fluoroethanol is more commonly used in organic synthesis and as a solvent.
Fluoroethanoic acid: This compound is the oxidized form of this compound and is used in different chemical reactions and applications.
Fluoromethane: A simpler fluorinated compound with a single carbon atom. It is used as a refrigerant and in other industrial applications.
Propriétés
Numéro CAS |
202069-30-5 |
|---|---|
Formule moléculaire |
C2H3FS |
Poids moléculaire |
78.11 g/mol |
Nom IUPAC |
2-fluoroethanethial |
InChI |
InChI=1S/C2H3FS/c3-1-2-4/h2H,1H2 |
Clé InChI |
XJIHXDMRYXTMLG-UHFFFAOYSA-N |
SMILES canonique |
C(C=S)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


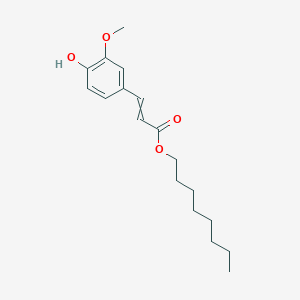
![Cyclodecane, [chloro[(4-methylphenyl)sulfinyl]methylene]-](/img/structure/B12580400.png)
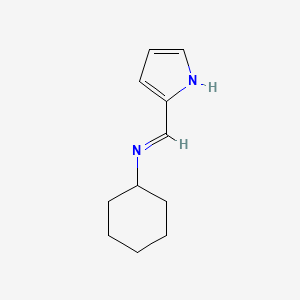

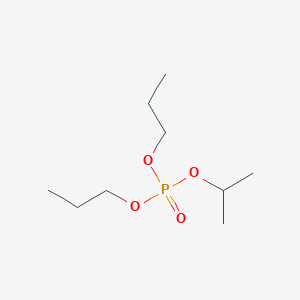
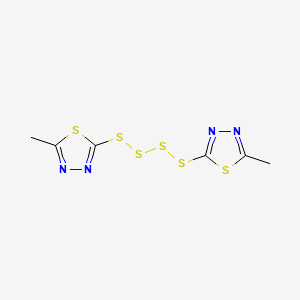
![Methyl [(4-chlorophenyl)methylidene]carbamate](/img/structure/B12580425.png)
![2,2'-Oxybis[5-(1H-tetrazol-1-yl)aniline]](/img/structure/B12580427.png)
silyl}butanenitrile](/img/structure/B12580435.png)

![Methanesulfonic acid--(3R)-3-[(4-methoxyphenyl)methoxy]decan-1-ol (1/1)](/img/structure/B12580449.png)
![2,2',7,7'-Tetra(pyren-1-yl)-9,9'-spirobi[fluorene]](/img/structure/B12580462.png)
![7-[Chloro(dimethyl)silyl]-1-diazoniohept-1-en-2-olate](/img/structure/B12580473.png)
